1-(Pyrimidin-2-yl)propan-1-amine

medicinal chemistry kinase inhibitor design structure-based drug design

1-(Pyrimidin-2-yl)propan-1-amine (CAS 1183440-83-6) is a heterocyclic primary amine building block consisting of a pyrimidine ring substituted at the 2-position with a propan-1-amine moiety. The compound has the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1183440-83-6
Cat. No. B2570664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrimidin-2-yl)propan-1-amine
CAS1183440-83-6
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCCC(C1=NC=CC=N1)N
InChIInChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3
InChIKeyJOHQIHUUHOFUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrimidin-2-yl)propan-1-amine CAS 1183440-83-6: 2-Aminoalkylpyrimidine Building Block for Kinase-Focused Discovery


1-(Pyrimidin-2-yl)propan-1-amine (CAS 1183440-83-6) is a heterocyclic primary amine building block consisting of a pyrimidine ring substituted at the 2-position with a propan-1-amine moiety [1]. The compound has the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol [1]. As a member of the 2-aminoalkylpyrimidine class, it contains a primary amine group (α to the heteroaromatic ring) capable of serving as a nucleophilic handle for amide bond formation, reductive amination, or urea/thiourea synthesis in medicinal chemistry workflows [1]. Its pyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, and the compound is positioned as a versatile intermediate for constructing JAK, SYK, and other kinase-targeting molecules [2].

Why In-Class 1-(Pyrimidin-2-yl)propan-1-amine Analogs Cannot Be Interchanged Without Quantitative Justification


Although the pyrimidine-amine class shares a common core scaffold, substitution at the 2-position of pyrimidine—versus the 4- or 5-position—produces distinct electronic effects that directly influence binding orientation and hydrogen-bonding geometry in kinase ATP-binding pockets [1]. Furthermore, the length and branching pattern of the alkylamine chain (propan-1-amine versus ethanamine, butan-1-amine, or α-substituted analogs) alters the spatial presentation of the terminal amine nucleophile, affecting downstream conjugate geometry and target engagement [1]. Even within the propan-1-amine subclass, regioisomers (2-pyrimidinyl vs. 4-pyrimidinyl vs. 5-pyrimidinyl substitution) produce molecules with fundamentally different electronic character, logP, and basicity, each yielding distinct SAR profiles [2]. Generic substitution therefore introduces uncontrolled variables that compromise reproducibility in SAR studies, patent novelty, and lead optimization timelines.

Quantitative Differentiators for 1-(Pyrimidin-2-yl)propan-1-amine Procurement: Comparative Data Against Regioisomers and Chain-Length Analogs


Topological Constraint: 2-Pyrimidinyl Substitution Produces Distinct Spatial Geometry vs. 4- or 5-Substituted Regioisomers

The 2-pyrimidinyl substitution pattern in 1-(pyrimidin-2-yl)propan-1-amine positions the α-amine at a defined distance and angle relative to the pyrimidine ring nitrogens, creating a unique hydrogen-bonding vector that differs fundamentally from 4-pyrimidinyl or 5-pyrimidinyl regioisomers. This geometry is directly relevant for ATP-competitive kinase inhibitor design where precise orientation in the hinge-binding region is required [1]. The topological constraint is encoded in the compound's molecular descriptors: with exactly 2 rotatable bonds, the conformational flexibility is limited relative to longer-chain analogs (e.g., butan-1-amine derivatives with 3 rotatable bonds), providing a defined spatial presentation of the amine nucleophile [2].

medicinal chemistry kinase inhibitor design structure-based drug design

Hydrogen-Bonding Capacity: 2-Pyrimidinyl Moiety Provides 3 H-Bond Acceptors vs. Single Acceptor in Phenyl or Pyridyl Analogs

The pyrimidine ring in 1-(pyrimidin-2-yl)propan-1-amine contains two nitrogen atoms (N1 and N3) that serve as hydrogen-bond acceptors in addition to the primary amine nitrogen, yielding a total of 3 H-bond acceptor sites and 1 H-bond donor site (from the primary amine) [1]. This acceptor-rich profile contrasts with phenyl-substituted analogs (0 H-bond acceptors on the aromatic ring) and pyridyl analogs (1 H-bond acceptor), providing enhanced capacity for bidentate or tridentate interactions with kinase hinge regions [1]. The topological polar surface area (tPSA) of 51.8 Ų quantifies this polar character and predicts moderate membrane permeability while retaining sufficient polarity for aqueous solubility [1].

medicinal chemistry pharmacophore design kinase hinge binding

Racemic Mixture Serves as Baseline Reference for Chiral Resolution vs. Enantiopure (S)- and (R)- Forms

1-(Pyrimidin-2-yl)propan-1-amine (CAS 1183440-83-6) is the racemic mixture (R/S) of the α-chiral amine. Distinct enantiopure forms exist under separate CAS registrations: (1S)-1-(pyrimidin-2-yl)propan-1-amine (CAS 1449273-66-8) and (1R)-1-(pyrimidin-2-yl)propan-1-amine (CAS not indexed in primary search results) [1]. The racemic form serves as the essential baseline reference for chiral chromatographic method development, enantiomeric excess determination, and stereochemical SAR studies where both enantiomers must be evaluated to establish eudysmic ratios . Commercial sourcing of the racemate is more cost-effective and accessible than individual enantiomers, with pricing differentials typically exceeding 5-10× for enantiopure material .

chiral synthesis stereochemistry enantiomeric resolution

Physical Form Differentiation: Liquid at Ambient Conditions Facilitates Direct Liquid Handling vs. Solid Analogs Requiring Solubilization

1-(Pyrimidin-2-yl)propan-1-amine exists as a colorless to pale pink liquid at ambient temperature and pressure . This physical state differentiates it from many structurally related aminopyrimidine building blocks that exist as crystalline solids requiring dissolution prior to use in automated synthesis platforms. The liquid form eliminates the need for pre-weighing and solubilization steps in automated liquid handling workflows, reducing handling errors and enabling direct volumetric dispensing . The predicted boiling point of 198.7 ± 23.0 °C and density of 1.058 ± 0.06 g/cm³ further support its suitability for liquid-phase synthetic operations .

compound management automated synthesis liquid handling

Predicted Physicochemical Properties Support Oral Bioavailability and CNS Penetration Potential vs. Higher Molecular Weight Analogs

The computed physicochemical properties of 1-(pyrimidin-2-yl)propan-1-amine place it within favorable ranges for oral bioavailability and potential CNS penetration according to established drug-likeness guidelines [1]. Key metrics include: molecular weight 137.18 g/mol (< 500 Da), XLogP3 of 0 (within optimal 1–3 range for balanced solubility/permeability), hydrogen bond donor count of 1 (< 5), hydrogen bond acceptor count of 3 (< 10), and topological polar surface area of 51.8 Ų (< 90 Ų for oral absorption; < 60–70 Ų threshold for CNS penetration) [1]. These values compare favorably to larger substituted pyrimidine-amine derivatives (e.g., 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine, MW 179.24; 3-fluoro-1-(pyrimidin-2-yl)propan-1-amine, MW 155.17) and suggest that conjugates derived from this building block may retain favorable ADME properties [1].

ADME prediction drug-likeness lead optimization

Optimal Application Scenarios for 1-(Pyrimidin-2-yl)propan-1-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: JAK/SYK-Focused Library Synthesis

The 2-pyrimidinyl substitution pattern with its 3 H-bond acceptors (Evidence_Item 2) and constrained 2-rotatable-bond geometry (Evidence_Item 1) is optimally suited for constructing ATP-competitive kinase inhibitors targeting JAK and SYK family kinases. Patent literature explicitly identifies pyrimidine amines of this general class as potent SYK inhibitors with therapeutic applications in asthma, COPD, and rheumatoid arthritis [1]. The racemic nature (Evidence_Item 3) allows initial library synthesis without the cost burden of enantiopure material, enabling broad SAR exploration before committing to chiral resolution. The liquid physical form (Evidence_Item 4) supports parallel synthesis in 96-well format with direct liquid dispensing.

Chiral Chromatography Method Development and Enantiomeric Excess Validation

The racemic mixture (R/S) serves as the essential reference standard for developing and validating chiral HPLC or SFC separation methods. The distinct CAS numbers for the racemate (1183440-83-6) and the (S)-enantiomer (1449273-66-8) provide unambiguous identity tracking for regulatory and publication purposes [1]. The compound's predicted pKa of 8.30 ± 0.29 informs mobile phase pH selection for optimal separation of the amine enantiomers. This application scenario leverages the racemate as a method development tool rather than a final drug substance, consistent with its role as a research-use-only building block.

Fragment-Based Drug Discovery (FBDD) with Favorable Physicochemical Profile

With a molecular weight of 137.18 g/mol, XLogP3 of 0, and tPSA of 51.8 Ų (Evidence_Item 5), 1-(pyrimidin-2-yl)propan-1-amine meets the Rule of Three criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The pyrimidine core provides a validated kinase-binding pharmacophore, while the primary amine offers a synthetic handle for fragment growing, merging, or linking strategies. The liquid physical form (Evidence_Item 4) facilitates preparation of fragment screening libraries at standardized concentrations (e.g., 100–500 mM in DMSO-d₆) for NMR-based or SPR-based fragment screening.

Automated Parallel Synthesis and High-Throughput Chemistry Workflows

The liquid physical state at ambient temperature (Evidence_Item 4) directly enables integration with automated liquid handling systems (e.g., Tecan, Hamilton, Beckman) without the need for pre-weighing and dissolution of solid material. This reduces weighing errors, eliminates solvent evaporation variability, and increases throughput in amide coupling or reductive amination workflows. The compound's purity specification of ≥95% across multiple commercial vendors (AChemBlock, ChemScene, AKSci, CymitQuimica) ensures consistent stoichiometry in automated reactions. Storage at 2–8 °C with protection from light maintains stability during extended automated synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrimidin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.